“4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8F3N3. It is a member of the pyrimidine class of compounds, which are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, often involves the use of dichloropyrimidines and Suzuki coupling with boronic acids or esters. In one study, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and their structures were confirmed by ¹H-NMR, IR, and MS.
Molecular Structure Analysis
The molecular structure of “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” includes a phenyl group attached to the 4-position of the pyrimidine ring and a trifluoromethyl group attached to the 6-position. The compound also has an amino group at the 2-position of the pyrimidine ring.
Chemical Reactions Analysis
Pyrimidine derivatives, including “4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine”, have been shown to undergo a variety of chemical reactions. For example, they can participate in Suzuki coupling reactions with boronic acids or esters.
Physical And Chemical Properties Analysis
“4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine” has a molecular weight of 239.20 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. The compound has a topological polar surface area of 51.8 Ų and contains 17 heavy atoms.
Compound Description: This compound is a derivative of 4-(trifluoromethyl)pyrimidin-2-amine and was synthesized and characterized using various techniques, including NMR, MS, HRMS, and X-ray diffraction. [] Theoretical calculations were also performed using HF/6-31G and B3LYP/6-31G methods to study its structural properties and frontier orbital energies. [] The study revealed the presence of intermolecular N–HN interactions in the crystal structure. []
Compound Description: This compound, C22H19ClF3N3O2, was characterized by X-ray diffraction, revealing a triclinic crystal system. [] The study reported the compound's unit cell parameters, including a = 9.8138(7) Å, b = 10.9739(7) Å, c = 11.6878(9) Å, α = 62.633(7)°, β = 67.095(7)°, γ = 68.817(6)°, and V = 1003.78(14) Å3. []
Compound Description: This study investigates three specific derivatives within this class: 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-1), 4-(4-chlorophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-2), and 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine (DP-3). [] The research focused on characterizing their hydrogen bonding (HB) sites using quantum chemistry methods, including HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels. [] The study analyzed molecular electrostatic potential maps, HB complex geometries, and energetic parameters of complexation reactions. [] Results identified one of the pyrimidine nitrogen atoms as the primary hydrogen bonding site. []
Compound Description: JNJ-2482272, investigated as an anti-inflammatory agent, was found to be a potent aryl hydrocarbon receptor (AhR) activator and CYP1A autoinducer. [] Despite high plasma exposure after a single dose, it exhibited near-complete loss of exposure after repeated administration in rats due to autoinduction. [] In vitro studies demonstrated its potent AhR activation, with potency comparable to 2,3,7,8-tetrachloro-dibenzodioxin, and significant CYP1A induction in human hepatocytes. [] The research suggests that JNJ-2482272's strong autoinduction in rats might translate to humans. []
4-Phenyl-6-trifluoromethyl-2-amino-pyrimidine Compounds (III-1 to III-22)
Compound Description: This study explored a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds (III-1 to III-22) for their fungicidal activity against Botrytis cinerea. [] These compounds were synthesized and their structures confirmed by 1H-NMR, IR, and MS. [] The research revealed that many of these compounds, particularly those with a fluorine atom at the ortho-position of the benzene ring, showed promising antifungal activity, even surpassing the efficacy of commercial fungicides like pyrimethanil and cyprodinil in in vitro and in vivo tests. [] Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) analyses suggested a mechanism different from cyprodinil. []
N-[4-(trifluoromethyl)phenyl]cinnamamide
Compound Description: This compound, with the chemical formula (C16H12F3NO), served as a synthetic precursor to 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. [] It was characterized using Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy (1H, 13C), and X-ray diffraction. [] The crystallographic analysis revealed a monoclinic crystal system with specific unit cell parameters. []
Compound Description: This series of compounds (9a-e) was synthesized through a multi-step process involving the reaction of piperidine with 4-chloroacetophenone, condensation with various aryl aldehydes, cyclization with guanidine hydrochloride, and finally, reaction with phthalic anhydride. [] All reactions were performed under microwave irradiation. [] The synthesized compounds were characterized using spectral data and screened for antibacterial activity. []
Compound Description: These compounds were utilized in a convergent protocol for the direct chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. [] This method successfully yielded 18 derivatives of the target pyrimidines with yields ranging from 70–98%. [] The structures of the obtained products were confirmed using single crystal X-ray analysis and two-dimensional nuclear magnetic resonance experiments. []
Compound Description: This study focused on synthesizing a novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. [] The synthesis involved an initial substitution reaction of commercially available 2,4 and 4,6-dichloropyrimidines with 2-amino-6-trifluoromethylpyridine followed by Suzuki coupling with various substituted aryl/heteroaryl boronic acids or boronic esters. [] The structures of the newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and MS analysis. []
Compound Description: This research explored a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives as potential inhibitors of MAPK-interacting kinases (Mnks). [] These compounds exhibited potent Mnk2 inhibitory activity and demonstrated promising anti-proliferative activity against MV4-11 acute myeloid leukemia (AML) cells. [] Mechanistic studies revealed their ability to reduce phosphorylated eIF4E levels, induce apoptosis, downregulate the anti-apoptotic protein Mcl-1, and cleave PARP. [] The lead compound displayed favorable pharmacokinetic properties, including oral bioavailability. []
Compound Description: This study focused on the identification and development of potent, selective, and orally bioavailable inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the remodeling of the extracellular matrix and implicated in fibrosis. [] The research led to the discovery of racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28) as a highly potent and selective irreversible LOXL2 inhibitor. [] Compound 28 demonstrated significant efficacy in reducing fibrosis in a mouse lung bleomycin model and led to the development of the clinical candidate (R,R)-enantiomer 43 (PAT-1251). []
Compound Description: This study details a regioselective method for synthesizing both 1,4- and 1,6-regioisomers of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones. [] The synthesis involved a cyclocondensation reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with either nonsymmetric ureas (for 1,4-isomers) or nonsymmetric 1-substituted 2-methylisothiourea sulfates (for 1,6-isomers). [] This method resulted in high yields of the respective isomers, and the structures were determined by 1H and 13C NMR, and 2D HMBC spectral analysis. []
(4-phenyl-pyrimidin-2-yl)-amine
Compound Description: This compound is mentioned in a patent describing the development of phenyl-substituted pyrimidine derivatives for enhancing immune tolerance in mammals. [] While specific details about this compound's properties or synthesis are not provided in the abstract, its inclusion in the patent suggests potential pharmaceutical applications.
Compound Description: This research focuses on the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent and selective cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors. [] Through medicinal chemistry optimization, the researchers identified a highly potent and selective CDK4/6 inhibitor with good oral bioavailability. [] This compound exhibited significant antitumor activity in an MV4-11 acute myeloid leukemia mouse xenograft model without causing significant toxicity. []
Compound Description: This study investigates the synthesis, spectral characterization, and quantum chemical properties of (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. [] The compound was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and Fourier transform infrared (FT-IR) spectroscopy. [] Theoretical calculations, including density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, were performed to determine its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and other properties. [] The compound exhibited potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. []
4-(Trifluoromethyl)pyrimidin-2(1H)-ones
Compound Description: This broad class of compounds serves as a scaffold for exploring the regio- and enantioselectivity in the asymmetric organocatalytic addition of acetone. [] The research explored the reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, substituted or unsubstituted at the 6-position, with acetone in the presence of various catalysts, including L-proline and chiral secondary amines. [] The study found that the reaction pathway, leading to different regioisomers, depended on the reaction conditions (thermodynamic or kinetic control) and the catalyst used. []
Compound Description: This series of compounds was synthesized through a multi-step process, starting from the reaction of piperidine with 4-chloroacetophenone. [] These compounds acted as intermediates in the synthesis of the final 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones. [] All reactions were conducted under microwave irradiation and the synthesized compounds were characterized using spectral data. []
Compound Description: This study investigated (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as potential Polo-like kinase 4 (PLK4) inhibitors. [] These compounds exhibited potent inhibitory activity against PLK4 and demonstrated promising anticancer activity in breast cancer models. [] The lead compound effectively inhibited PLK4 activity, disrupted centriole replication, caused mitotic defects, and induced apoptosis in breast cancer cells. [] Additionally, it exhibited significant antitumor efficacy in vivo. []
Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. [] hERG channel activators hold potential therapeutic value for treating acquired and congenital long QT (LQT) syndrome. [] ITP-2 stands out due to its distinct chemical structure compared to previously reported hERG activators. []
5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine
Compound Description: This patent describes a series of 5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine derivatives designed as kinase inhibitors. [] These compounds exhibit inhibitory activity against c-kit, PDGFRα, and PDGFRβ kinases. [] The patent encompasses various substitutions on the pyrimidine and phenyl rings, highlighting the potential for diverse pharmacological activities within this class of compounds. []
Compound Description: This study describes the synthesis and antimicrobial evaluation of a series of 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives. [] These compounds were synthesized by reacting various chalcones with guanidine hydrochloride. [] The synthesized compounds were then tested for their antibacterial and antifungal activities. []
Compound Description: This compound, identified as MRS4833, is a potent and competitive P2Y14 receptor (P2Y14R) antagonist. [] It demonstrated 89-fold higher binding affinity compared to its analog lacking the alpha-hydroxyl group. [] In vivo studies showcased its efficacy in reducing airway eosinophilia in a protease-mediated asthma model and reversing chronic neuropathic pain in a mouse chronic constriction injury (CCI) model. []
Compound Description: BAY 1000394, a pan-cyclin-dependent kinase (CDK) inhibitor, emerged from optimizing a high-throughput screening hit, which initially yielded a multitargeted CDK and VEGF-R inhibitor. [, , , ] The initial compound, despite a promising preclinical profile, failed in phase I clinical trials due to limited absorption, high inter-patient variability stemming from low aqueous solubility, and off-target activity against carbonic anhydrases. [] The incorporation of a sulfoximine group during lead optimization significantly improved the compound's properties, leading to BAY 1000394, a potent pan-CDK inhibitor currently undergoing phase I clinical trials. []
5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)
Compound Description: These two compounds, U7 and U8, are part of a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. [] They were designed and synthesized as potential pesticides and their structures confirmed by 1H NMR, 13C NMR, and HRMS. [] Bioassays demonstrated their excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis. [] Notably, U7 and U8 exhibited broad-spectrum activity and potent inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. []
methanone
Compound Description: This compound, a 2-methoxy-substituted derivative, exhibits structural similarities to its 4-methyl- and 4-chloro-substituted analogs but displays distinct crystallographic features. [, ] Unlike its analogs, the thiophene ring in this compound is not disordered, while the -CF3 group shows disorder. [] The thiophene ring adopts a gauche conformation with a torsion angle of −69.6(2)°, contrasting the anticlinal conformations observed in the 4-methyl- and 4-chloro-substituted derivatives. [] The crystal packing is characterized by C—H⋯O hydrogen bonds involving the thiophene ring, forming C(5) chain graph-set motifs. [] An intramolecular C—H⋯N hydrogen bond is also present. []
Compound Description: Identified as CYC116, this compound emerged as a potent aurora A and B kinase inhibitor through cell-based screening of kinase-directed compounds. [] It exhibited potent cytotoxic activity against various cancer cell lines, suppressed mitotic histone H3 phosphorylation, and induced aberrant mitotic phenotypes. [] The presence of a substituent at the aniline para-position correlated with increased potency and selectivity for aurora kinase inhibition. [] CYC116 induced mitotic failure, increased polyploidy, and ultimately, cell death by inhibiting aurora A and B kinases. [] Furthermore, it demonstrated oral bioavailability and in vivo anticancer activity, leading to its entry into phase I clinical trials for cancer treatment. []
Compound Description: This study involved synthesizing a series of 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols derivatives to explore their biological activity. [] These compounds were synthesized from corresponding chalcones and characterized using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. [] In vitro antibacterial and antifungal assays revealed that some derivatives, especially those with a nitro group, displayed promising activity against various bacterial and fungal strains. []
Compound Description: This research focused on designing and synthesizing approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines to develop potent Mycobacterium tuberculosis (M.tb) ATP synthase inhibitors. [] The study identified that the most effective analogs contained a 3-(4-fluoro)phenyl group and various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. [] Additionally, several 7-(2-pyridylmethylamine) derivatives exhibited promising activity. [] Some compounds displayed potent in vitro M.tb growth inhibition, low hERG liability, and good metabolic stability in both mouse and human liver microsomes, highlighting their potential as anti-tuberculosis agents. []
Compound Description: This compound crystallizes with two symmetry-independent molecules in the asymmetric unit, exhibiting minor differences in the methoxyphenyl ring rotation. [] One molecule shows a disordered -CF3 group due to rotation, leading to split F atom sites. [] The compound exhibits intramolecular N—H⋯N hydrogen bonds and forms dimers through similar intermolecular hydrogen bonds, resulting in R 2 2(12) ring motifs and π–π stacking interactions between pyrimidine rings. [] Intermolecular C—H⋯O hydrogen bonds involving the methoxyphenyl ring are also observed. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.